molecular formula C6H8FNS B13328584 2-(3-Fluorothiophen-2-yl)ethan-1-amine

2-(3-Fluorothiophen-2-yl)ethan-1-amine

Cat. No.: B13328584
M. Wt: 145.20 g/mol
InChI Key: ABBLRQVVKCCRII-UHFFFAOYSA-N
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Description

2-(3-Fluorothiophen-2-yl)ethan-1-amine is an organic compound that belongs to the class of aromatic amines It features a thiophene ring substituted with a fluorine atom at the 3-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorothiophen-2-yl)ethan-1-amine typically involves multiple steps:

    Formation of 3-Fluorothiophene: This can be achieved by fluorination of thiophene using a suitable fluorinating agent.

    Alkylation: The 3-fluorothiophene is then subjected to alkylation with an appropriate ethylamine precursor under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(3-Fluorothiophen-2-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.

    Chemical Biology: It can serve as a probe for studying biological processes involving thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Fluorothiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ethylamine group facilitates its incorporation into biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Similar structure but lacks the fluorine atom, resulting in different electronic properties.

    2-Fluorophenethylamine: Contains a phenyl ring instead of a thiophene ring, leading to variations in reactivity and applications.

Uniqueness

2-(3-Fluorothiophen-2-yl)ethan-1-amine is unique due to the presence of both the fluorine atom and the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H8FNS

Molecular Weight

145.20 g/mol

IUPAC Name

2-(3-fluorothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H8FNS/c7-5-2-4-9-6(5)1-3-8/h2,4H,1,3,8H2

InChI Key

ABBLRQVVKCCRII-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)CCN

Origin of Product

United States

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